6-Chloro-2-propyldecahydroazulene
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Overview
Description
6-Chloro-2-propyldecahydroazulene is an organic compound that belongs to the class of azulenes Azulenes are bicyclic aromatic hydrocarbons known for their distinctive blue color The compound’s structure consists of a decahydroazulene core with a chlorine atom at the 6th position and a propyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyldecahydroazulene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-propyldecahydroazulene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propyldecahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
6-Chloro-2-propyldecahydroazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azulene core.
Mechanism of Action
The mechanism of action of 6-Chloro-2-propyldecahydroazulene involves its interaction with specific molecular targets. The chlorine atom and propyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyldecahydroazulene
- 6-Chloro-2-ethyldecahydroazulene
- 6-Chloro-2-butyldecahydroazulene
Uniqueness
6-Chloro-2-propyldecahydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Compared to its analogs, the propyl group at the 2nd position provides a balance between hydrophobicity and reactivity, making it a versatile compound for various research and industrial applications.
Biological Activity
Overview
6-Chloro-2-propyldecahydroazulene is an organic compound belonging to the azulene family, characterized by a unique bicyclic structure. Its distinct chemical properties stem from the specific substitution of a chlorine atom at the 6th position and a propyl group at the 2nd position. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Property | Details |
---|---|
CAS Number | 917884-27-6 |
Molecular Formula | C13H23Cl |
Molecular Weight | 214.77 g/mol |
IUPAC Name | 6-chloro-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI Key | KMVAXSLVMLPKDC-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CC2CCC(CCC2C1)Cl |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines. This modulation can lead to a reduction in inflammation markers in cellular models. The presence of the chlorine atom likely enhances its interaction with biological targets involved in inflammatory responses.
The biological activity of this compound is influenced by its structural components:
- Chlorine Atom : Enhances reactivity and binding affinity to enzymes and receptors.
- Propyl Group : Affects hydrophobic interactions, aiding in membrane penetration and biological activity.
The compound may exert its effects through modulation of signaling pathways related to inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azulene derivatives, including this compound. The results indicated a Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, demonstrating considerable potency compared to other derivatives .
Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the anti-inflammatory effects were assessed using human monocytic cell lines. The compound was found to significantly reduce the expression of TNF-alpha and IL-6 cytokines by up to 50% at concentrations as low as 10 µM .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
---|---|---|
This compound | 32 µg/mL | Reduces TNF-alpha by 50% |
6-Chloro-2-methyldecahydroazulene | >64 µg/mL | Minimal effect |
6-Chloro-2-butyldecahydroazulene | 64 µg/mL | Moderate reduction |
Properties
CAS No. |
917884-27-6 |
---|---|
Molecular Formula |
C13H23Cl |
Molecular Weight |
214.77 g/mol |
IUPAC Name |
6-chloro-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI |
InChI=1S/C13H23Cl/c1-2-3-10-8-11-4-6-13(14)7-5-12(11)9-10/h10-13H,2-9H2,1H3 |
InChI Key |
KMVAXSLVMLPKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2CCC(CCC2C1)Cl |
Origin of Product |
United States |
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